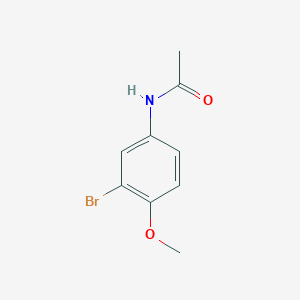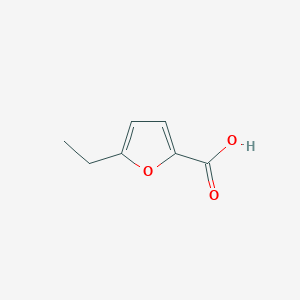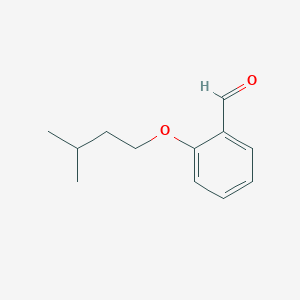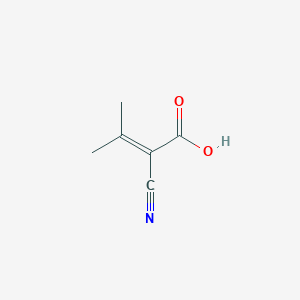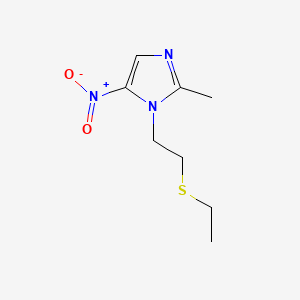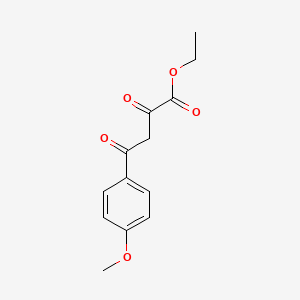
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Overview
Description
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, also known as ethyl 4-methoxybenzoate, is an organic compound that has a wide range of applications in the scientific research field. It is a colorless liquid with a strong odor, and is an ester of 4-methoxybenzoic acid and ethanol. It has a melting point of -25°C and a boiling point of 166°C. It is soluble in water, ethanol, and most organic solvents. Ethyl 4-methoxybenzoate has a wide range of uses in the scientific research field, including synthesis methods, applications, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
1. Use in Stereoselective Synthesis
Ethyl 4-aryl-2,4-dioxobutanoates are known for undergoing stereoselective intramolecular Wittig reactions, leading to the formation of cyclobutene derivatives. These cyclobutene derivatives are significant as they can be transformed into highly electron-deficient 1,3-dienes through electrocyclic ring-opening reactions. Such transformations are crucial in the field of organic synthesis, particularly in the development of complex molecular structures (Yavari & Samzadeh‐Kermani, 1998).
2. Role in Synthesis of Isoxazol Derivatives
Research shows that ethyl 4-aryl-2,4-dioxobutanoates react with hydroxylamine, under specific conditions, to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates. These reactions are instrumental in synthesizing isoxazol derivatives, which have applications in medicinal chemistry and drug development (Obydennov, Khammatova, & Sosnovskikh, 2017).
3. Synthesis of Pyrazole Derivatives
Ethyl 2,4-dioxooctanoate, a related compound, has been used in the synthesis of pyrazole derivatives. It involves selective protection and reaction with phenylhydrazine hydrochloride, resulting in ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate. This indicates its utility in synthesizing pyrazole derivatives, which are important in pharmaceuticals and agrochemicals (Ashton & Doss, 1993).
4. Use in Antimicrobial and Antioxidant Studies
Compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and evaluated for their antimicrobial and antioxidant activities. This showcases the compound's potential in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-18-13(16)12(15)8-11(14)9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWYUCIVJQZDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956755 | |
| Record name | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |
CAS RN |
35322-20-4 | |
| Record name | 35322-20-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


